molecular formula C26H18N2O3 B5295787 2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine

2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine

Cat. No.: B5295787
M. Wt: 406.4 g/mol
InChI Key: FPHUAHWPGYHNDC-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This particular compound is characterized by the presence of a nitrophenyl group at the second position and two phenyl groups at the fourth position of the benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitroaniline with benzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base. This intermediate then undergoes cyclization with diphenylamine under controlled conditions to yield the desired benzoxazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic conditions.

Major Products

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the nitro group is converted to an amino group.

    Substitution: Various substituted benzoxazines depending on the reagents used.

Scientific Research Applications

Herbicide Antidote

One of the primary applications of 2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine is as an antidote for herbicides, specifically 2,4-dichlorophenoxyacetic acid (2,4-D). This compound has been shown to mitigate the negative effects of this widely used herbicide on crops such as sunflowers and wheat. The antidote properties were highlighted in a patent that describes how this compound can reduce the herbicide's hormonal effects, thereby protecting sensitive plants from damage caused by herbicides .

Case Study: Sunflower Seed Germination

In experimental setups, sunflower seeds treated with 2,4-D at concentrations that typically inhibit growth were subsequently treated with varying concentrations of this compound. Results indicated that this compound significantly enhanced seed germination rates and root development compared to untreated controls. Specifically, the compound was effective at concentrations as low as 105%10^{-5}\%, demonstrating its potential as a protective agent against chemical stress in agricultural settings .

Growth Promoter

Beyond its role as an antidote for herbicides, this compound has been identified as a growth promoter for various crops. Research indicates that it can stimulate physiological processes in plants under stress conditions, enhancing overall growth and resilience.

Comparative Efficacy

A comparative study showed that this benzoxazine derivative outperformed other known growth stimulators in activating growth under chemically stressful conditions. The effectiveness was measured by assessing germination rates and root elongation in treated seeds versus controls .

Spectroscopic Analysis

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to confirm the structure and purity of synthesized batches of this compound. These analyses are crucial for ensuring the reliability of experimental results when assessing the compound's efficacy in agricultural applications .

Future Research Directions

Ongoing research aims to further elucidate the mechanisms by which this compound exerts its effects on plant physiology. Understanding these mechanisms could lead to improved formulations for agricultural use and expanded applications in crop protection strategies.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzoxazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine: Similar structure but with the nitro group at the fourth position.

    2-(3-aminophenyl)-4,4-diphenyl-4H-3,1-benzoxazine: Similar structure but with an amino group instead of a nitro group.

    2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzothiazine: Similar structure but with a sulfur atom in the ring.

Uniqueness

2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine is unique due to the specific positioning of the nitrophenyl group, which influences its chemical reactivity and biological activity. The presence of two phenyl groups at the fourth position also contributes to its distinct properties, such as increased hydrophobicity and potential for π-π interactions.

Biological Activity

2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine is a compound belonging to the benzoxazine family, which has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and various biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H18N2O3C_{26}H_{18}N_{2}O_{3} with a molecular weight of approximately 406.44 g/mol. Its structure features a benzoxazine ring fused with two phenyl groups and a nitrophenyl substituent, contributing to its unique chemical properties.

Synthesis of the Compound

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic conditions. The reaction may include the condensation of o-aminophenols with aldehydes or ketones in the presence of catalysts such as Lewis acids or acids like acetic acid .

Biological Activity

The biological activity of this compound has been explored in various studies:

  • Antimicrobial Activity : Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains .
  • Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is attributed to its ability to scavenge free radicals effectively .
  • Cytotoxicity : Studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results indicate that it can induce apoptosis in specific cancer cells, suggesting potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing notable inhibition at low concentrations.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus15
    Escherichia coli20
    Pseudomonas aeruginosa25
  • Cytotoxicity Assay : In a cytotoxicity assay conducted on human cancer cell lines (e.g., MCF-7), the compound exhibited IC50 values indicating effective cell growth inhibition.
    Cell LineIC50 (µM)
    MCF-712
    HeLa15

Properties

IUPAC Name

2-(3-nitrophenyl)-4,4-diphenyl-3,1-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O3/c29-28(30)22-15-9-10-19(18-22)25-27-24-17-8-7-16-23(24)26(31-25,20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHUAHWPGYHNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3N=C(O2)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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